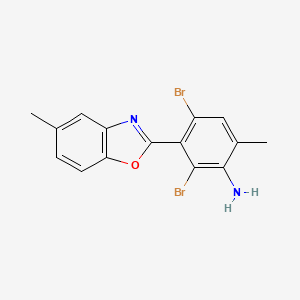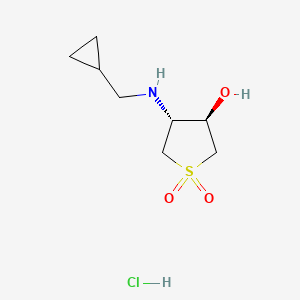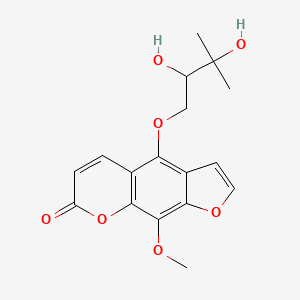
4-(1-Cyclopropylethenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Cyclopropylethenyl)morpholine is an organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . This compound features a morpholine ring substituted with a cyclopropylethenyl group, making it a unique heterocyclic compound. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 4-(1-Cyclopropylethenyl)morpholine typically involves the reaction of morpholine with cyclopropylacetylene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where morpholine is reacted with cyclopropylacetylene in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
4-(1-Cyclopropylethenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-(1-Cyclopropylethenyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(1-Cyclopropylethenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of lysosomal pH, disrupting the homeostasis of lysosomal pH and inactivating lysosomal enzymes such as Cathepsin B . This action is primarily facilitated by the compound’s ability to transport anions across cellular membranes, leading to changes in lysosomal pH .
Comparaison Avec Des Composés Similaires
4-(1-Cyclopropylethenyl)morpholine can be compared with other morpholine derivatives, such as:
Morpholine: The parent compound, which is widely used as a solvent, corrosion inhibitor, and intermediate in organic synthesis.
4-(2-Methylpropyl)morpholine: A derivative with a different alkyl substitution, used in various chemical applications.
4-(1-Phenylethenyl)morpholine: Another derivative with a phenylethenyl group, studied for its potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other morpholine derivatives .
Propriétés
Numéro CAS |
58774-12-2 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
4-(1-cyclopropylethenyl)morpholine |
InChI |
InChI=1S/C9H15NO/c1-8(9-2-3-9)10-4-6-11-7-5-10/h9H,1-7H2 |
Clé InChI |
FTIJIDOXBMSOAB-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1CC1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


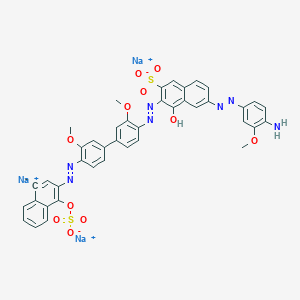
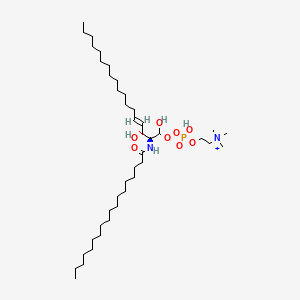

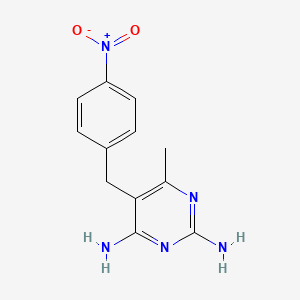
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-thiazol-2-YL-](/img/structure/B13798600.png)

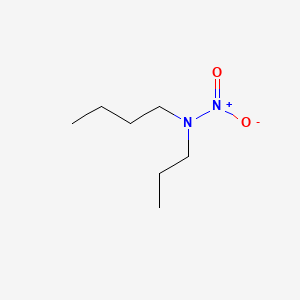
![[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate](/img/structure/B13798623.png)
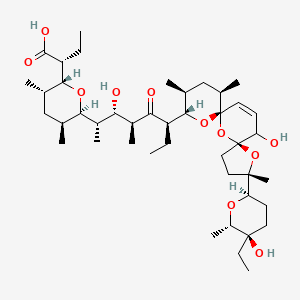
![1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one](/img/structure/B13798635.png)
